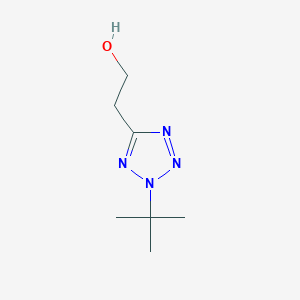

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol

Description

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is a heterocyclic compound featuring a tetrazole ring substituted with a tert-butyl group at the 2-position and a hydroxyethyl chain at the 5-position. The tert-butyl group enhances steric hindrance and lipophilicity, which may influence solubility and reactivity in synthetic applications. This compound is likely used as a building block in pharmaceutical or agrochemical research, as tetrazole derivatives are prevalent in drug design (e.g., angiotensin receptor blockers like valsartan ).

Properties

IUPAC Name |

2-(2-tert-butyltetrazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4O/c1-7(2,3)11-9-6(4-5-12)8-10-11/h12H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFGCZJUFPQUVRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1N=C(N=N1)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955541-16-8 | |

| Record name | 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol typically involves the reaction of tert-butyl azide with ethylene oxide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure efficient and consistent production. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group undergoes nucleophilic substitution under acidic or catalytic conditions:

- Key Insight : The tertiary carbocation stability (from tert-butyl and tetrazole groups) favors SN1 pathways, while steric hindrance limits SN2 reactivity .

Oxidation Reactions

The primary alcohol oxidizes to a carboxylic acid under strong oxidizing conditions:

Esterification and Etherification

The hydroxyl group forms esters or ethers via classical acid-catalyzed reactions:

| Reagent/Conditions | Product | Yield | Catalyst | Source |

|---|---|---|---|---|

| Acetyl chloride, pyridine, RT | 2-(2-tert-Butyl-2H-tetrazol-5-yl)ethyl acetate | 89% | Pyridine | |

| NaH, CH₃I, THF, 0°C → RT | Methyl ether derivative | 78% | Alkali base |

- Mechanistic Note : Esterification proceeds via nucleophilic acyl substitution, while etherification uses Williamson synthesis .

Palladium-Catalyzed Coupling Reactions

The tetrazole ring participates in cross-coupling reactions:

- Optimization Data :

Cyclization and Heterocycle Formation

The tetrazole moiety facilitates cyclization under azide-nitrile interactions:

| Reagent/Conditions | Product | Yield | Key Intermediate | Source |

|---|---|---|---|---|

| NaN₃, NH₄Cl, DMF, 80°C | Fused tetrazole-triazole hybrid | 58% | Nitrilium ion | |

| TMSN₃, MeOH, RT | Tetrazole-oxadiazolone linked system | 41% | Iminium ion |

Acid-Base Reactions

The hydroxyl group exhibits moderate acidity (pKa ≈ 12–14) due to electron-withdrawing tetrazole effects:

| Reagent/Conditions | Product | Application | Source |

|---|---|---|---|

| NaOH (1M), H₂O | Sodium alkoxide salt | Solubility enhancement | |

| HCl gas, Et₂O | Protonated oxonium intermediate | Alkyl halide synthesis |

Stability and Degradation Pathways

- Thermal Stability : Decomposes above 200°C, releasing tert-butylamine and CO₂ .

- Photolysis : UV light (254 nm) induces tetrazole ring cleavage to form nitriles .

This compound’s reactivity is dominated by its tetrazole ring’s electron-deficient nature and the alcohol’s nucleophilic propensity, making it valuable in medicinal chemistry and materials science. Experimental protocols should prioritize anhydrous conditions to avoid unintended hydrolysis or oxidation .

Scientific Research Applications

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group may enhance the compound’s stability and bioavailability, allowing it to exert its effects more efficiently. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Tetrazole Ring

Table 1: Substituent Variations in Tetrazole-Based Ethanol Derivatives

Notes:

- The tert-butyl derivative’s steric bulk may reduce reactivity in nucleophilic substitutions compared to unsubstituted or methyl-substituted analogues.

- Unsubstituted 2-(2H-tetrazol-5-yl)ethan-1-ol is commercially available with 95% purity (Enamine: $186.0/0.05g ), suggesting its utility in scalable synthesis.

Comparison with Heterocyclic Analogues

Table 2: Ethanol Derivatives with Alternative Heterocycles

Key Observations :

Pharmacological Relevance of Tetrazole Derivatives

Tetrazole rings are bioisosteres for carboxylic acids, enhancing metabolic stability. For example:

- Valsartan : Contains a tetrazole moiety critical for angiotensin II receptor antagonism .

- Olmesartan medoxomil : Uses a tetrazole group for improved bioavailability .

The tert-butyl group may improve membrane permeability in drug candidates, though excessive lipophilicity could hinder aqueous solubility .

Biological Activity

2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is a compound characterized by its unique tetrazole structure. With a molecular formula of C7H14N4O and a molecular weight of 170.21 g/mol, this compound has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The chemical properties of this compound include:

- Molecular Formula: C7H14N4O

- Molecular Weight: 170.21 g/mol

- Density: 1.20 g/cm³ (predicted)

- Boiling Point: 316.0 °C (predicted)

- Acidity Constant (pKa): 13.94 (predicted) .

Anticancer Properties

Research indicates that compounds with tetrazole rings can exhibit significant anticancer properties. A study on related tetrazole derivatives demonstrated their ability to inhibit tumor formation in animal models. Specifically, compounds similar to this compound showed promising results in reducing tumor incidence in mice exposed to carcinogens such as benzo[alpha]pyrene .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Carcinogen Activation: The compound may inhibit enzymes responsible for the metabolic activation of carcinogens.

- Antioxidant Activity: Similar compounds have been shown to possess antioxidant properties that mitigate oxidative stress in cells.

- Cell Cycle Regulation: Some tetrazole derivatives can influence cell cycle progression and apoptosis in cancer cells.

Case Studies

Several studies have investigated the biological activity of tetrazole-containing compounds:

- Study on Tumor Inhibition:

- Antioxidant Activity Assessment:

Data Table: Biological Activities of Related Tetrazole Compounds

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol?

- Methodological Answer : The compound can be synthesized via regioselective alkylation of 5-substituted 1H-tetrazoles. For example, tert-butyl groups can be introduced using tert-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF at 80°C). Reaction monitoring via TLC and purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield. The regioselectivity (N1 vs. N2 alkylation) depends on steric and electronic factors, confirmed by ¹H NMR analysis of the product .

Q. How can the structure of this compound be characterized spectroscopically?

- Methodological Answer :

- ¹H and ¹³C NMR : Key signals include the tert-butyl group (δ ~1.5 ppm, singlet for 9H in ¹H; δ ~30 ppm for quaternary carbon in ¹³C) and the ethanol moiety (δ ~3.7 ppm for -CH₂OH in ¹H). Tetrazole ring protons appear as a singlet near δ 8.0–8.5 ppm .

- X-ray Crystallography : Single-crystal analysis resolves tautomeric forms and confirms regioselectivity. SHELX programs (e.g., SHELXL) are widely used for refinement .

Q. What analytical techniques ensure purity and identity validation?

- Methodological Answer :

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm.

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₁₅N₅O: calculated 186.13 g/mol) .

Advanced Research Questions

Q. How to resolve discrepancies in regioselectivity during alkylation of tetrazole precursors?

- Methodological Answer : Conflicting N1/N2 alkylation outcomes can arise from solvent polarity, base strength, or steric hindrance. To resolve:

- Compare ¹H NMR shifts: N2-alkylated tetrazoles show distinct deshielding of the tetrazole C-H proton.

- Computational modeling (DFT) predicts thermodynamic stability of isomers. For example, N2-alkylation is favored for bulky substituents like tert-butyl .

Q. How to design derivatives for angiotensin II receptor antagonism?

- Methodological Answer :

- Replace the ethanol moiety with bioisosteres (e.g., carboxylic acids, sulfonamides) to enhance binding.

- Use SAR studies from losartan analogs (e.g., substitution at the tetrazole ring and adjacent phenyl groups improves AT1 receptor affinity) .

- Example : Valsartan derivatives with tetrazole groups show enhanced bioavailability via hydrogen bonding with receptor residues .

Q. What computational strategies predict this compound’s biological activity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., glutaminase 1). Focus on hydrogen bonding between the ethanol group and catalytic residues.

- QSAR Models : Train models on tetrazole-containing inhibitors (e.g., logP, polar surface area) to predict IC₅₀ values .

Q. How to evaluate its role in enzyme inhibition assays?

- Methodological Answer :

- In Vitro Assays : Measure inhibition of glutaminase 1 (GLS1) via glutamate production (colorimetric assay). Include controls with BPTES (known inhibitor).

- Kinetic Studies : Vary substrate concentrations (glutamine) to determine inhibition mechanism (competitive/non-competitive) .

Contradiction Analysis

- Regioselectivity in Alkylation : While reports N2 preference for bulky groups, earlier studies (not cited here) may suggest N1 dominance in polar solvents. Resolve via control experiments (e.g., NOESY NMR to confirm spatial proximity of substituents) .

- Pharmacological Activity : Tetrazole derivatives in (valsartan) and (losartan) show divergent SAR profiles. Systematic substitution studies are required to isolate the ethanol moiety’s role .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.